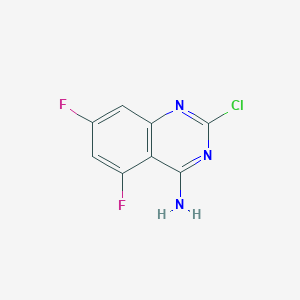![molecular formula C6H5N3O4S B11888399 4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid CAS No. 22277-06-1](/img/structure/B11888399.png)
4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a sulfonic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate aldehyde under dehydrating conditions. The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core. The sulfonic acid group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the synthesis process .
化学反应分析
Types of Reactions
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidine compounds .
科学研究应用
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Pemetrexed: A well-known antifolate drug that shares a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another antifolate with a related structure, used in cancer and autoimmune disease treatment.
Raltitrexed: An antineoplastic agent with a similar mechanism of action.
Uniqueness
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
22277-06-1 |
|---|---|
分子式 |
C6H5N3O4S |
分子量 |
215.19 g/mol |
IUPAC 名称 |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-6-4-3(14(11,12)13)1-7-5(4)8-2-9-6/h1-2H,(H,11,12,13)(H2,7,8,9,10) |
InChI 键 |
LTMHBIONQUXOBX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1)N=CNC2=O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)






![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)

